2-(Trifluoromethyl)isonicotinaldehyde CAS number
2-(Trifluoromethyl)isonicotinaldehyde CAS number
An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinaldehyde
CAS Number: 108338-20-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)isonicotinaldehyde, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, often enhancing metabolic stability and biological activity.
Physicochemical Properties
2-(Trifluoromethyl)isonicotinaldehyde is a pyridine derivative with a trifluoromethyl group at the 2-position and an aldehyde at the 4-position.
| Property | Value |
| CAS Number | 108338-20-1 |
| Molecular Formula | C₇H₄F₃NO |
| Molecular Weight | 175.11 g/mol |
| Appearance | Yellow liquid[1] |
| Boiling Point | 188.4 ± 35.0 °C (Predicted)[1] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted)[1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |
Synthesis
The synthesis of 2-(Trifluoromethyl)isonicotinaldehyde can be achieved through several routes, primarily involving the oxidation of a precursor molecule.
Oxidation of 2-(Trifluoromethyl)-4-methylpyridine
A common and direct method for the synthesis of 2-(Trifluoromethyl)isonicotinaldehyde is the oxidation of 2-(Trifluoromethyl)-4-methylpyridine.
Experimental Protocol (General Procedure):
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Reactants: 2-(Trifluoromethyl)-4-methylpyridine, an oxidizing agent (e.g., selenium dioxide, potassium permanganate, or manganese dioxide), and a suitable solvent (e.g., dioxane, water, or a mixture).
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Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-(Trifluoromethyl)-4-methylpyridine and the solvent.
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Addition of Oxidizing Agent: The oxidizing agent is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for a specified period (typically several hours) and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid byproducts. The filtrate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(Trifluoromethyl)isonicotinaldehyde.
Caption: Oxidation of 2-(Trifluoromethyl)-4-methylpyridine.
Other Synthetic Approaches
Alternative synthetic strategies may involve the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group, followed by the introduction or modification of the aldehyde functionality.
Chemical Reactivity and Applications
The aldehyde group in 2-(Trifluoromethyl)isonicotinaldehyde is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Schiff Base Formation
2-(Trifluoromethyl)isonicotinaldehyde readily undergoes condensation reactions with primary amines, such as diamines, to form Schiff bases. These reactions are typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid.
Experimental Protocol (General Procedure for Schiff Base Formation):
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Reactants: 2-(Trifluoromethyl)isonicotinaldehyde, a primary amine (e.g., ethylenediamine), and a solvent (e.g., ethanol).
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Reaction: Equimolar amounts of the aldehyde and amine are dissolved in the solvent in a round-bottom flask. The mixture is stirred at room temperature or gently heated for a few hours.
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Product Isolation: The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.
Caption: Schiff base formation from 2-(Trifluoromethyl)isonicotinaldehyde.
Role in Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of a molecule by:
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Increasing Lipophilicity: Facilitating passage through biological membranes.
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Improving Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation.
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Altering Electronic Properties: The electron-withdrawing nature of the CF₃ group can influence binding interactions with biological targets.
Derivatives of 2-(Trifluoromethyl)isonicotinaldehyde are investigated for a range of therapeutic applications.
Biological Activity
While specific quantitative biological data for 2-(Trifluoromethyl)isonicotinaldehyde is not extensively reported in publicly available literature, its derivatives have shown promising activity in several areas. The aldehyde itself is expected to exhibit some level of antimicrobial activity, as is common for many aromatic aldehydes.
Antitumor Activity of Derivatives
Numerous studies have reported the synthesis and evaluation of trifluoromethyl-substituted pyridine and pyrimidine derivatives as potential anticancer agents. For instance, certain trifluoromethyl-substituted pyrimidine derivatives have displayed potent anti-proliferative activity against various human tumor cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[2] These compounds can induce apoptosis and arrest the cell cycle in cancer cells.[2]
| Compound Type | Cell Line | IC₅₀ (µM) |
| Trifluoromethyl-substituted pyrimidine derivative | H1975 (Lung Cancer) | 2.27[2] |
| Trifluoromethyl thioxanthone analogue | HeLa (Cervical Cancer) | 0.0878[3] |
| Thiazoline-tetralin derivative | SKOV-3 (Ovarian Cancer) | 7.84[4] |
Antimicrobial Activity of Derivatives
The trifluoromethylpyridine scaffold is also a component of various compounds with antibacterial and antifungal properties. The introduction of a trifluoromethyl group can enhance the antimicrobial potency of a molecule. For example, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Type | Microorganism | IC₅₀ (µM) |
| Dihydropyrimidinethione derivative | Staphylococcus aureus | 107.28[5] |
| Dihydropyrimidinethione derivative | Pseudomonas aeruginosa | 129.63[5] |
| Dihydropyrimidinethione derivative | Candida albicans | 121.04[5] |
Experimental Protocol (General for Antimicrobial Activity Screening - MIC Determination):
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Preparation of Test Compound: A stock solution of 2-(Trifluoromethyl)isonicotinaldehyde is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a 96-well microtiter plate using appropriate growth medium.
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Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific cell density (e.g., 10⁵ CFU/mL).
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Incubation: The microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination.
Conclusion
2-(Trifluoromethyl)isonicotinaldehyde is a valuable and versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of new therapeutic agents with enhanced efficacy and metabolic stability. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
